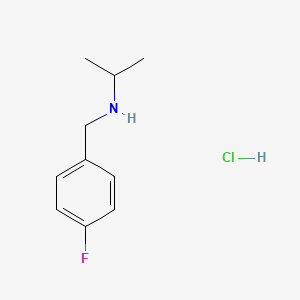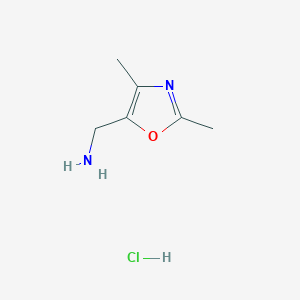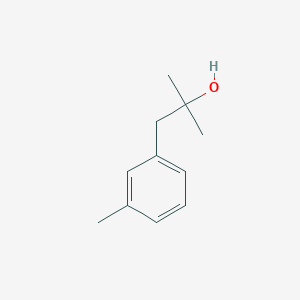
1-(3-Methylphenyl)-2-methyl-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic methods (like IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .科学的研究の応用
Asymmetric Synthesis and Enantioselectivity
1-(3-Methylphenyl)-2-methyl-2-propanol is utilized in the field of asymmetric synthesis, particularly for producing chiral intermediates with high enantioselectivity. For instance, studies have explored microbial reductases for the asymmetric synthesis of chiral alcohols, such as 3-chloro-1-phenyl-1-propanol, a compound with relevance to antidepressant drug synthesis. The use of recombinant enzymes and optimization of reaction conditions demonstrate the potential for creating highly enantioselective processes essential for pharmaceutical applications (Choi et al., 2010).
Molecular Dynamics and High-Pressure Characteristics
Research into monohydroxy alcohols with phenyl groups, including compounds similar to this compound, highlights their molecular dynamic behaviors and how they are influenced by high-pressure conditions. These studies, employing techniques like broadband dielectric spectroscopy and differential scanning calorimetry, offer insights into the molecular packing and intermolecular bonding of these alcohols, which can have implications for understanding their physical properties and reactions under varied conditions (Kołodziej et al., 2020).
Catalysis and Reaction Mechanisms
The compound's structure is relevant to exploring catalytic processes and reaction mechanisms. For example, studies on the alkylation of phenol with alcohols over specific catalysts, like CeO2–MgO, delve into the reaction pathways that lead to ortho-selective alkylation. This research not only furthers the understanding of catalytic activity and selectivity but also contributes to the development of more efficient synthetic strategies for producing chemicals with specific positional isomer preferences (Sato et al., 1999).
Photophysical Properties and Material Science
In material science, derivatives of this compound can be involved in the synthesis of hybrid materials, where their interaction with lanthanide ions (e.g., Eu3+, Tb3+) is explored for developing materials with novel photophysical properties. Such research can lead to the creation of materials with specific luminescent properties, applicable in areas ranging from optoelectronics to sensors (Liu & Yan, 2008).
作用機序
Target of Action
It is known that this compound belongs to the class of tertiary alcohols . Tertiary alcohols are often used as flavourings in food and have been detected in plant materials, fruits, or processed foods .
Mode of Action
Alcohols in general, including tertiary alcohols, are known to react with oxoacids and carboxylic acids to form esters plus water . This suggests that 2-methyl-1-(3-methylphenyl)propan-2-ol may interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that alcohols can participate in a variety of biochemical reactions, including oxidation and reduction reactions, and can influence various metabolic pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of alcohols can be influenced by factors such as the individual’s metabolic rate, the presence of food in the stomach, and the concentration of the alcohol .
Result of Action
It’s known that alcohols can have a variety of effects at the molecular and cellular level, depending on their specific targets and the pathways they affect .
Action Environment
The action, efficacy, and stability of 2-methyl-1-(3-methylphenyl)propan-2-ol can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific biological environment can all impact the action of this compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1-(3-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZZSQMBNNDMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


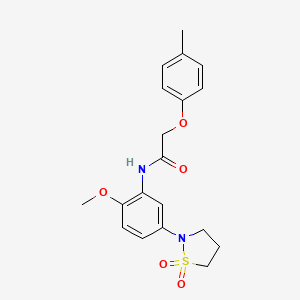


![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)
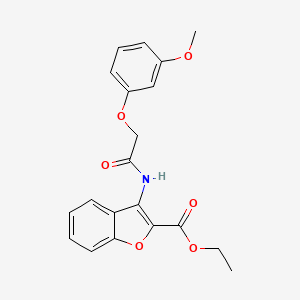
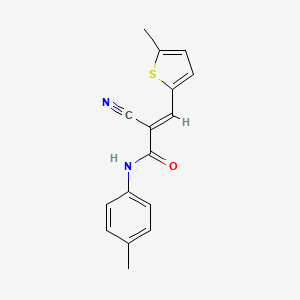
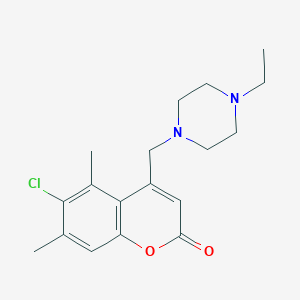
![Methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
